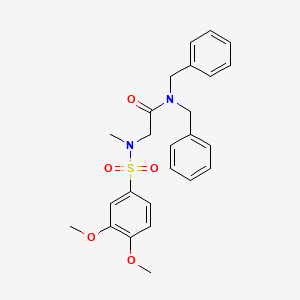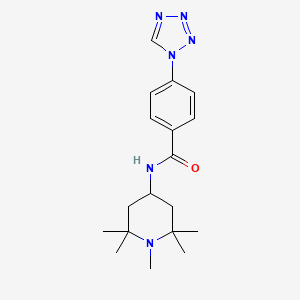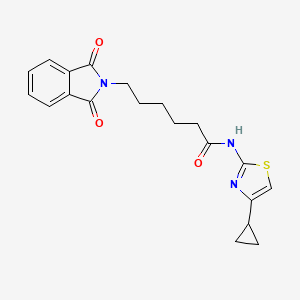![molecular formula C17H13FN2O3S B11505376 5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11505376.png)
5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-{[5-(3-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule that features a furan ring substituted with a 3-fluorophenyl group and a diazinane-4,6-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acyl chloride.
Formation of the Diazinane-4,6-Dione Core: This core is synthesized through a condensation reaction involving a thiourea derivative and a suitable diketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-{[5-(3-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
5-{[5-(3-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-{[5-(3-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
5-{[5-(3-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: can be compared with other similar compounds, such as:
5-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure but with a nitrophenyl group instead of a fluorophenyl group.
5-{[5-(4-Methoxyphenyl)furan-2-yl]methylidene}-1,3-dihydropyrimidine-2,4,6-trione: Contains a methoxyphenyl group and a pyrimidine core.
The uniqueness of 5-{[5-(3-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific substitution pattern and the presence of both a furan ring and a diazinane-4,6-dione core, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H13FN2O3S |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H13FN2O3S/c1-19-15(21)13(16(22)20(2)17(19)24)9-12-6-7-14(23-12)10-4-3-5-11(18)8-10/h3-9H,1-2H3 |
Clave InChI |
FDURTRALKIIKGY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)F)C(=O)N(C1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Adamantan-1-YL)-8-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B11505316.png)
![(5E)-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11505323.png)
![5'-(3,4-Dimethoxyphenyl)-1',4',5',6'-tetrahydrospiro[cyclooctane-1,2'-pyrano[4,3-A]4,7-phenanthrolin]-4'-one](/img/structure/B11505331.png)
![2,6-dichloro-4-methyl-N-[(2,4,6-trimethylphenyl)carbamoyl]pyridine-3-carboxamide](/img/structure/B11505333.png)

![6-Amino-4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11505339.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-3-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethoxy}naphthalene-2-carboxamide](/img/structure/B11505345.png)
![3-[4-methoxy-6-(propylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11505353.png)

![4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11505365.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11505372.png)


